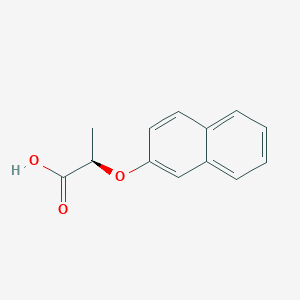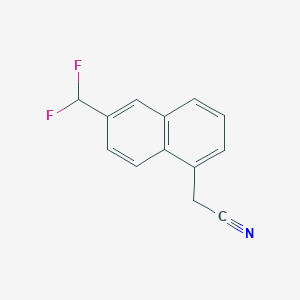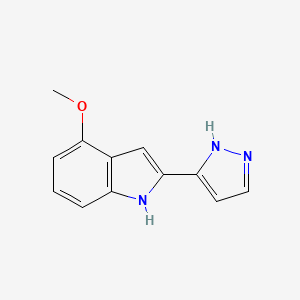
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine core. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. The optimized reaction conditions include the use of copper(II) triflate (Cu(OTf)2) and 1,10-phenanthroline (phen) in acetonitrile (CH3CN) at 35°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like trifluoromethyltrimethylsilane (TMSCF3) and trifluoromethyl iodide (CF3I) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethane (CF3H)
- 1,1,1-Trifluoroethane (CF3CH3)
- Hexafluoroacetone (CF3COCF3)
Uniqueness
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one is unique due to its naphthyridine core combined with a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The presence of the trifluoromethyl group enhances the compound’s stability, reactivity, and ability to interact with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
4-(trifluoromethyl)-6,8-dihydro-5H-1,6-naphthyridin-7-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-13-7-3-8(15)14-4-5(6)7/h1-2H,3-4H2,(H,14,15) |
InChI Key |
QGISETFGFHPZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CC(=C2CNC1=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)



![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)

